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molecular formula C10H5Cl2NOS2 B8730600 (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B8730600
M. Wt: 290.2 g/mol
InChI Key: ZLJFJFLVZUHVOW-UHFFFAOYSA-N
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Patent
US06727267B2

Procedure details

A 50 mL flask was charged with 899 mg rhodanine (6.75 mmol, 1.0 equiv), 1.77 g 3,4-dichlorobenzaldehyde (10.1 mmol, 1.5 equiv), 1.66 g sodium acetate (20.25 mmol, 3.0 equiv) and 20 mL methanol. The mixture was heated to 65° C. with stirring for 1.75 h. The yellow solid was then filtered and washed (4×MeOH) to give the product 5-(3,4-dichlorophenylmethylene)-4-oxo-2-thionothiazolidine as a yellow solid (1.059 g 3.67 mmol, 54%).
Quantity
899 mg
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH:12]=O.C([O-])(=O)C.[Na+]>CO>[Cl:8][C:9]1[CH:10]=[C:11]([CH:12]=[C:7]2[S:1][C:2](=[S:3])[NH:4][C:5]2=[O:6])[CH:14]=[CH:15][C:16]=1[Cl:17] |f:2.3|

Inputs

Step One
Name
Quantity
899 mg
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
1.77 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring for 1.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow solid was then filtered
WASH
Type
WASH
Details
washed (4×MeOH)

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=C1C(NC(S1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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